For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DBCO-Acid and its Role in Click Chemistry
This guide provides a comprehensive technical overview of Dibenzocyclooctyne-acid (DBCO-acid), a cornerstone reagent in the field of bioorthogonal chemistry. We will delve into its chemical properties, its pivotal role in copper-free click chemistry, and its wide-ranging applications in bioconjugation, drug development, and materials science. This document includes detailed experimental protocols and quantitative data to support researchers in the practical application of this versatile molecule.
Introduction to DBCO-Acid
DBCO-acid, also known as Dibenzocyclooctyne-acid or DBCO-COOH, is a bifunctional chemical tool essential for modern bioconjugation.[1] It consists of two key components: a dibenzocyclooctyne (DBCO) group and a terminal carboxylic acid (-COOH) group.[1] The DBCO moiety is a highly strained alkyne, which is the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".[1][] The carboxylic acid provides a versatile point of attachment, allowing DBCO to be conjugated to a wide variety of molecules, particularly those containing primary amines like proteins and peptides.[3][4]
Physicochemical and Technical Data
The physical and chemical properties of DBCO-acid are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| Synonyms | DBCO-COOH, Dibenzocyclooctyne-acid, Azadibenzocyclooctyne acid[1] |
| Molecular Formula | C₁₉H₁₅NO₃[1] |
| Molecular Weight | 305.3 g/mol [1] |
| CAS Number | 1353016-70-2[1] |
| Appearance | Colorless to yellow-brown solid[5] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[1][5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][5] Solutions should be prepared freshly.[1] |
| Purity | Typically >95% (as determined by HPLC)[3] |
Stability Considerations: DBCO-acid is sensitive to light, moisture, and heat.[1] The strained alkyne can degrade over time, especially in solution, which can reduce its reactivity.[1][6] Therefore, proper storage and handling are crucial to maintain its efficacy.
The Core of its Function: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary role of DBCO-acid is to participate in SPAAC, a highly efficient and bioorthogonal "click" reaction.[1][]
Mechanism: The reactivity of the DBCO group is driven by the significant ring strain within its cyclooctyne (B158145) structure.[1][][7] This strain lowers the activation energy of the cycloaddition reaction with an azide-containing molecule, allowing the reaction to proceed rapidly and spontaneously without the need for a copper(I) catalyst.[1][8] The reaction results in the formation of a stable, covalent 1,2,3-triazole linkage.[1][6]
Advantages of Copper-Free Click Chemistry:
-
Biocompatibility: The elimination of the cytotoxic copper(I) catalyst makes SPAAC ideal for use in living systems, including live cells and whole organisms, without disrupting cellular processes.[1][][9]
-
Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring high specificity and minimizing side reactions.[][9]
-
High Efficiency: The reaction kinetics are fast, leading to high yields in short time frames, even at low concentrations and physiological temperatures.[][8][9]
-
Stability: The resulting triazole bond is highly stable, ensuring the integrity of the final conjugate.[6][9]
Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Quantitative Data on SPAAC Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter for experimental design. While rates are highly dependent on the specific reagents, solvent, pH, and temperature, the following table provides representative second-order rate constants for DBCO and related cyclooctynes to illustrate their high reactivity.[10]
| Strained Alkyne Reagent | Azide Reactant | Rate Constant (M⁻¹s⁻¹) | Conditions |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 1.22 | pH 5-10, 25-37°C, various buffers[10] |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 - 1.22 | pH 7, 25-37°C, HEPES buffer[10] |
| DBCO | Benzyl Azide | ~1.0 | General literature value[11] |
| BCN | Benzyl Azide | ~0.3 | 20°C[12] |
Note: Higher pH values and the use of certain buffers like HEPES can increase reaction rates.[10] The inclusion of a PEG linker between the DBCO group and a larger molecule can also accelerate the reaction by reducing steric hindrance.[13]
Applications in Research and Drug Development
The versatility of the carboxylic acid handle combined with the bioorthogonality of the DBCO group makes DBCO-acid an indispensable tool across multiple scientific disciplines.[1]
-
Bioconjugation: DBCO-acid is widely used to label biomolecules such as proteins, lipids, and carbohydrates for tracking and visualization studies.[1][]
-
Antibody-Drug Conjugates (ADCs): In oncology, DBCO-acid serves as a critical linker.[14] It can be activated and conjugated to a cytotoxic drug, which is then "clicked" onto an azide-modified antibody, enabling targeted drug delivery to cancer cells.[1][3][14]
-
Cell Surface Labeling: The biocompatibility of SPAAC allows for the precise labeling of biomolecules on the surface of living cells without inducing toxicity, which is crucial for studying cellular processes.[1]
-
Drug Delivery and Nanotechnology: DBCO-acid is used to functionalize nanoparticles, liposomes, and other drug carriers.[1][15][16] This allows for the attachment of targeting ligands or therapeutic payloads, enhancing the efficacy and specificity of the delivery system.[15][16]
-
Materials Science: It is used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and medical implants.[1][17] It can also be incorporated into polymers to create functional hydrogels and other advanced materials.[1]
References
- 1. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 16. hiyka.com [hiyka.com]
- 17. researchgate.net [researchgate.net]
